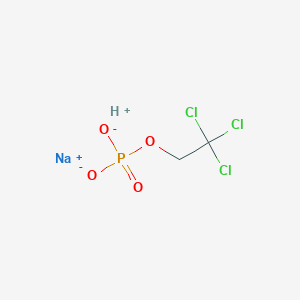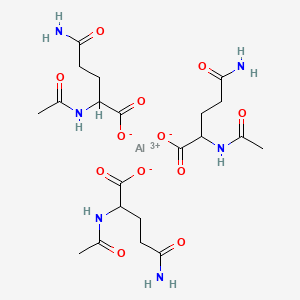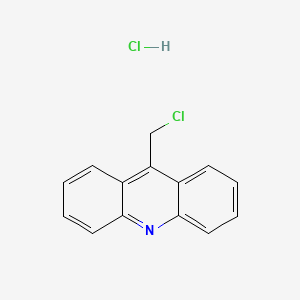
9-(Chloromethyl)acridinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Chloromethyl)acridinehydrochloride is a chemical compound that belongs to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
Métodos De Preparación
The synthesis of 9-(Chloromethyl)acridinehydrochloride typically involves the chloromethylation of acridine. One common method includes the reaction of acridine with chloromethyl ether in the presence of a catalyst such as zinc iodide . The reaction conditions usually involve heating the mixture to promote the formation of the chloromethylated product. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Análisis De Reacciones Químicas
9-(Chloromethyl)acridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as dimethylformamide.
Aplicaciones Científicas De Investigación
9-(Chloromethyl)acridinehydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-(Chloromethyl)acridinehydrochloride primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of enzymes like topoisomerase and telomerase . These interactions are crucial for its anticancer properties.
Comparación Con Compuestos Similares
9-(Chloromethyl)acridinehydrochloride can be compared with other acridine derivatives, such as:
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer activity, this compound has a triazole ring fused to the acridine core, providing unique properties.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): This compound is in clinical studies for its anticancer properties and has a different substitution pattern on the acridine core.
Propiedades
Fórmula molecular |
C14H11Cl2N |
|---|---|
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
9-(chloromethyl)acridine;hydrochloride |
InChI |
InChI=1S/C14H10ClN.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9H2;1H |
Clave InChI |
GWNJADIWPSEYGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
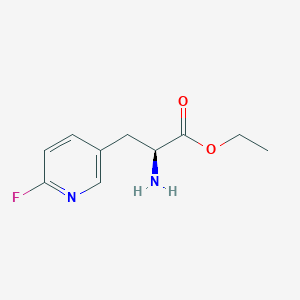
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
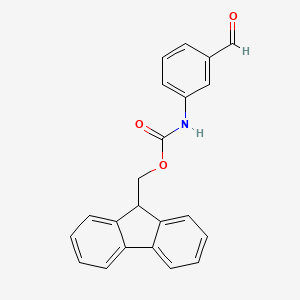
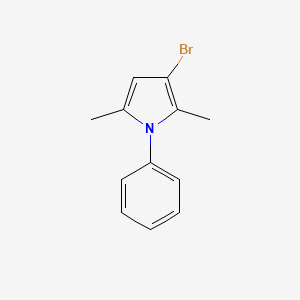
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
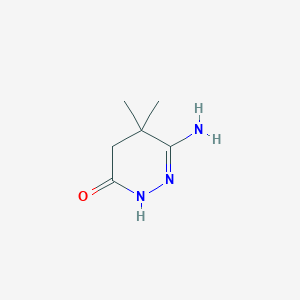
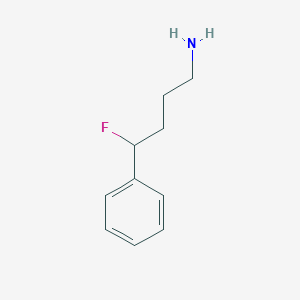
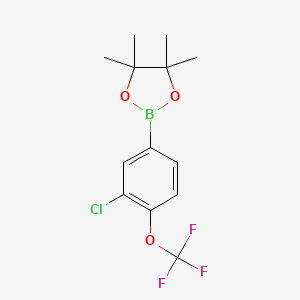
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
